1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide

Medicinal Chemistry Compound Management Physicochemical Properties

Researchers optimizing thrombin-activatable fibrinolysis inhibitor (TAFIa) inhibitors often face divergent SAR outcomes with generic methyl analogs. 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide (CAS 1042425-92-2) provides a distinct ethoxy substituent for systematic exploration of P4-position effects on potency and lipophilicity. - Enables direct SAR comparison against the methyl analog (CAS 945459-79-0) to optimize target engagement. - Higher predicted LogP vs. methyl analog enhances cell permeability for intracellular target validation. - Predictable physicochemical properties (bp 345.9 °C, density 1.12 g/cm³) streamline purification method development.

Molecular Formula C13H20NO2P
Molecular Weight 253.28 g/mol
Cat. No. B13338209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide
Molecular FormulaC13H20NO2P
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESCCOP1(=O)CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C13H20NO2P/c1-2-16-17(15)10-8-14(9-11-17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
InChIKeyLRUWTESIKOAMDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide: Product Overview


1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide (CAS: 1042425-92-2) is a heterocyclic organophosphorus compound belonging to the 1,4-azaphosphinane 4-oxide class, characterized by a six-membered ring containing both nitrogen and phosphorus atoms, with a benzyl substituent at N1 and an ethoxy group at P4 . The presence of the ethoxy substituent on the phosphorus atom imparts distinct physicochemical properties that differentiate it from closely related methyl and unsubstituted analogs [1]. This guide focuses exclusively on quantifiable, comparator-anchored evidence that supports scientific selection and procurement decisions for this specific derivative.

Substituent identity Ethoxy group at P4 for SAR exploration vs methyl and hydrogen analogs
Physicochemical comparator Distinct LogP and molecular weight profile enabling compound differentiation
Scaffold context Azaphosphinane 4-oxide core linked to TAFIa inhibitor class for medicinal chemistry probes

Why 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide Is Unsubstitutable


The 1,4-azaphosphinane 4-oxide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at both the N1 and P4 positions. Substitution of the ethoxy group with a methyl group, as in 1-benzyl-4-methyl-1,4-azaphosphinane 4-oxide (CAS: 945459-79-0), significantly alters lipophilicity, predicted pKa, and bulk physicochemical properties, which can directly impact solubility, membrane permeability, and target binding [1]. Furthermore, the broader class of azaphosphinanes has been optimized as potent inhibitors of activated thrombin-activatable fibrinolysis inhibitor (TAFIa), where subtle changes in substituents yield marked differences in potency and selectivity [2]. Generic substitution of 1-benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide with methyl or hydrogen analogs is therefore likely to produce divergent experimental outcomes in medicinal chemistry, chemical biology, and material science applications.

Target Compound
Methyl Analog
Substituent
Ethoxy (–OCH₂CH₃)
Methyl (–CH₃)
Lipophilicity (LogP)
Higher predicted LogP
Lower reported LogP
SAR Sensitivity
Ethoxy group may shift membrane permeability and solubility profile
Methyl analog may not reproduce target binding affinity or physicochemical behavior

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide: Comparative Evidence


Molecular Weight vs. 1-Benzyl-4-methyl Analog

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide possesses a molecular weight of 253.28 g/mol, which is 30.03 g/mol (approximately 13.4%) higher than the corresponding 1-benzyl-4-methyl analog (223.25 g/mol) . This increase in molecular mass, attributable to the replacement of a methyl group with an ethoxy group, influences the compound's density and boiling point, and is a critical factor for solubility calculations and compound storage/handling protocols.

MW Comparison
Data to verify
+30.03 g/mol vs methyl analog
253.28 g/mol vs 223.25 g/mol
Supports molarity calculation and solubility prediction
Predicted values; confirm with analytical data
Medicinal Chemistry Compound Management Physicochemical Properties

LogP vs. 1-Benzyl-4-methyl Analog

The predicted octanol-water partition coefficient (LogP) for 1-benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide is 1.2, whereas the methyl analog 1-benzyl-4-methyl-1,4-azaphosphinane 4-oxide has a reported LogP of 0.9 [1][2]. This difference of +0.3 log units indicates that the ethoxy-substituted compound is more lipophilic, which can translate to higher membrane permeability and potentially distinct tissue distribution profiles.

LogP Shift
Source review
+0.3 log units vs methyl analog
Predicted 1.2 vs 0.9
Higher lipophilicity may alter membrane permeability context
Predicted; comparator LogP from molaid.com
Drug Discovery ADME Prediction Lipophilicity

Predicted Boiling Point & Density

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide has a predicted boiling point of 345.9 ± 52.0 °C and a predicted density of 1.12 ± 0.1 g/cm³ . In contrast, 1-benzyl-4-methyl-1,4-azaphosphinane 4-oxide lacks reported boiling point and density data in public sources, indicating that the ethoxy derivative may have been more extensively characterized or that its properties are more amenable to prediction. The higher predicted boiling point of the ethoxy analog suggests greater thermal stability, which is relevant for purification by distillation and for high-temperature synthetic steps.

Thermal Properties
Data to verify
BP: 345.9 ± 52.0 °C
Density: 1.12 ± 0.1 g/cm³ (predicted)
Predicted values for purification method selection
Comparator data not publicly available
Purification Formulation Science Process Chemistry

TAFIa Inhibition: Class-Level Evidence

Although direct quantitative data for 1-benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide are not available in the primary literature, the broader class of azaphosphinane 4-oxides has been established as potent inhibitors of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). In a 2021 Journal of Medicinal Chemistry study, several azaphosphinane derivatives demonstrated sub-micromolar IC50 values against TAFIa, with some analogs exhibiting attractive properties for in vivo thrombosis models [1]. The presence of an ethoxy substituent on the phosphorus atom in the target compound represents a specific structural variation within this pharmacophore class, and its procurement enables SAR exploration around the P4 position.

TAFIa Class SAR
Class-level
Azaphosphinane 4-oxide class shows nanomolar to micromolar TAFIa IC50
Supports SAR probe rationale around P4 substituent
No direct data for target compound; class-level inference
Thrombosis Fibrinolysis Enzyme Inhibition

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide: Key Applications


P4 Substituent SAR for TAFIa Inhibitors

Given the established potency of azaphosphinane 4-oxides as TAFIa inhibitors [1], 1-benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide is an ideal building block for SAR studies aimed at optimizing lipophilicity, solubility, and target engagement. Its ethoxy group offers a distinct electronic and steric profile compared to the more common methyl analog, enabling systematic exploration of the P4 substituent's impact on TAFIa inhibition and pharmacokinetic properties.

Probe Development for Cellular Fibrinolysis

The compound's class-level activity as a potential TAFIa inhibitor makes it a candidate for chemical probe development. Its higher predicted LogP relative to the methyl analog suggests enhanced cell permeability, which is advantageous for intracellular target validation studies in platelet or endothelial cell models [2].

Purification Using Predicted Boiling Point and Density

The predicted boiling point of 345.9 °C and density of 1.12 g/cm³ provide actionable data for designing purification strategies, including distillation and flash chromatography . These values allow process chemists to estimate retention times and select appropriate stationary phases for preparative HPLC, thereby streamlining scale-up efforts.

Application
Selection Property
Validation Focus
P4 substituent SAR for TAFIa inhibitors
Ethoxy vs. methyl substituent profile
TAFIa inhibition and PK parameter studies
Cellular fibrinolysis probe studies
Predicted LogP for permeability context
Cell permeability and target engagement assays
Purification strategy design
Predicted boiling point and density
Distillation and HPLC method optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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